REACTION_CXSMILES
|
[Na+].[Br:2][C:3]1[C:4]([F:17])=[CH:5][C:6]([N+:14]([O-])=O)=[C:7]([NH:9][CH2:10][C:11]([O-])=[O:12])[CH:8]=1.O.O.[Sn](Cl)Cl>C(O)C>[Br:2][C:3]1[CH:8]=[C:7]2[C:6](=[CH:5][C:4]=1[F:17])[NH:14][C:11](=[O:12])[CH2:10][NH:9]2 |f:0.1,2.3.4|
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Name
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N-(5′-bromo-4′-fluoro-2′-nitrophenyl)glycine sodium salt
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Quantity
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0.45 g
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Type
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reactant
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Smiles
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[Na+].BrC=1C(=CC(=C(C1)NCC(=O)[O-])[N+](=O)[O-])F
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Name
|
|
Quantity
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1.039 g
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Type
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reactant
|
Smiles
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O.O.[Sn](Cl)Cl
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Name
|
|
Quantity
|
7 mL
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Type
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solvent
|
Smiles
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C(C)O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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solvent was removed under vacuum
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Type
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ADDITION
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Details
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The residue was diluted with water (15.0 mL)
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Type
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EXTRACTION
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Details
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The resulting suspension was extracted with ethyl acetate (100 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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The ethyl acetate was dried over anhydrous NaSO4
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Type
|
CUSTOM
|
Details
|
removed under vacuum
|
Type
|
CUSTOM
|
Details
|
to yield 0.241 g (64%
|
Name
|
|
Type
|
product
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Smiles
|
BrC=1C=C2NCC(NC2=CC1F)=O
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |